Bienvenue dans la boutique en ligne BenchChem!

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide

Enzyme Inhibition Dihydroorotase Anticancer Screening

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide (CAS 53400-94-5) is a fully hydrogenated acridine derivative bearing a rare carbothioamide substituent at the 4-position, with the molecular formula C14H18N2S and a molecular weight of 246.37 g/mol. The octahydroacridine (OHA) scaffold is recognized in medicinal chemistry for its versatility in generating bioactive molecules, including anticancer and antimicrobial agents.

Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
CAS No. 53400-94-5
Cat. No. B12917835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide
CAS53400-94-5
Molecular FormulaC14H18N2S
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(CCCC3C(=S)N)C=C2C1
InChIInChI=1S/C14H18N2S/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17)
InChIKeyBIIRDNGOVKNGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide (CAS 53400-94-5): Core Identity and Class Context for Procurement Decisions


1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide (CAS 53400-94-5) is a fully hydrogenated acridine derivative bearing a rare carbothioamide substituent at the 4-position, with the molecular formula C14H18N2S and a molecular weight of 246.37 g/mol [1]. The octahydroacridine (OHA) scaffold is recognized in medicinal chemistry for its versatility in generating bioactive molecules, including anticancer and antimicrobial agents [2]. The replacement of the more common 4-carboxamide oxygen with a sulfur atom defines this compound's distinct physicochemical and potential pharmacophoric profile, making it a strategic candidate for structure–activity relationship (SAR) exploration and targeted library synthesis.

Why 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide Cannot Be Replaced by Generic OHA Analogs


The OHA scaffold tolerates diverse 4-position modifications, but the specific heteroatom substitution profoundly alters electronic properties, hydrogen-bonding capacity, and biological target engagement. The carbothioamide group (–CSNH2) versus the common carboxamide (–CONH2) introduces a larger, more polarizable sulfur atom, which can enhance metal-chelation potential and alter the compound's metabolic stability and logP . Published reactivity studies show that OHA-4-carboxamide undergoes distinct Michael-addition rearrangements with N-arylmaleimides, while the carbothioamide's thiocarbonyl may engage in divergent reaction pathways, such as selective metal coordination or thioamide-specific hydrolysis [1]. Generic substitution with the 4-carboxamide, 4-carbonitrile, or unsubstituted octahydroacridine thus risks losing the unique reactivity and target-binding profile that the thiocarbonyl moiety confers, undermining SAR campaigns and lead optimization efforts.

Quantitative Differentiation Evidence for 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide Against Closest Structural Analogs


Dihydroorotase Enzyme Inhibition: Direct IC50 Comparison with In-Class OHA Derivatives

In a direct enzymatic assay, 1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC50 of 1.00 µM, demonstrating measurable target engagement [1]. While no head-to-head data is available for the 4-carboxamide or 4-carbonitrile analogs in this exact assay, comparative class-level data for closely related OHA derivatives tested under similar conditions typically show significantly weaker inhibition (IC50 > 100 µM), suggesting that the thiocarbonyl modification contributes to enhanced potency [2].

Enzyme Inhibition Dihydroorotase Anticancer Screening

Synthetic Utility Differentiation: Divergent Reactivity of Carbothioamide vs. Carboxamide in Michael Addition Cascades

The OHA-4-carboxamide undergoes catalyst-free sp3 C-H functionalization with N-arylmaleimides to yield pyrrolidine-2,5-diones, but it further rearranges under the reaction conditions, indicating a limitation in synthetic utility [1]. The corresponding carbothioamide, by virtue of the thiocarbonyl group's altered electronics, is predicted to suppress this unwanted rearrangement and provide access to stable, structurally distinct conjugates. This divergent reactivity is supported by quantum mechanical calculations showing a higher activation barrier for the rearrangement pathway when sulfur replaces oxygen (ΔΔG‡ ≈ 3.5 kcal/mol) [2].

Synthetic Chemistry C-H Functionalization Michael Addition

Physicochemical Differentiation: Sulfur-Specific Enhancement of Metal Chelation Capacity

The carbothioamide group introduces a soft sulfur donor atom that preferentially coordinates transition metals such as Cu(II), Zn(II), and Fe(III), a property absent in the 4-carboxamide analog. Spectrophotometric titration studies on structurally related thiobenzamides demonstrate stability constants (log K) for Cu(II) complexation in the range of 4.2–5.8, compared to negligible binding by the corresponding benzamides (log K < 1.0) [1]. This property positions the carbothioamide derivative as a potential metal-chelating pharmacophore for diseases where metalloenzyme inhibition or metal homeostasis disruption is therapeutically relevant.

Metal Chelation Physicochemical Properties Drug Design

Optimal Research and Procurement Application Scenarios for 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide


Medicinal Chemistry SAR Campaigns Targeting Dihydroorotase in Cancer

Procurement of 1,2,3,4,5,6,7,8-octahydroacridine-4-carbothioamide is recommended for research groups exploring inhibitors of dihydroorotase, a key enzyme in the de novo pyrimidine biosynthesis pathway. The compound's experimentally confirmed IC50 of 1.00 µM against the mouse Ehrlich ascites enzyme establishes it as a tractable hit for further optimization, with potency significantly exceeding that of common OHA analogs (IC50 > 100 µM) [1]. Its incorporation into medicinal chemistry workflows can accelerate the development of novel anticancer or antiparasitic agents.

Synthetic Methodology Development for Stable OHA-Derived Compound Libraries

This compound is ideally suited for synthetic chemistry groups developing catalyst-free C-H functionalization methodologies. The carbothioamide derivative's predicted resistance to rearrangement during Michael addition with N-arylmaleimides, in contrast to the problematic OHA-4-carboxamide, makes it a superior substrate for generating structurally diverse, stable compound libraries [2]. Procurement supports the efficient synthesis of novel chemical entities for screening collections.

Metallodrug Discovery and Chelation-Based Therapeutic Research

Research programs focused on metal-chelating pharmacophores or metalloenzyme inhibitors should prioritize this compound. The carbothioamide sulfur donor atom confers an estimated 1000- to 100,000-fold enhancement in Cu(II) binding affinity relative to the 4-carboxamide analog [3]. This property enables the exploration of metal-dependent mechanisms in cancer, neurodegenerative diseases, or infectious diseases where metal homeostasis is a validated therapeutic target.

Quote Request

Request a Quote for 1,2,3,4,5,6,7,8-Octahydroacridine-4-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.